molecular formula C9H10BrN5 B2417528 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine CAS No. 1400026-46-1

3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2417528
CAS No.: 1400026-46-1
M. Wt: 268.118
InChI Key: BPINFEHDZHHSJP-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methyl group, and a pyridin-3-ylmethyl group attached to the triazole ring

Properties

IUPAC Name

5-bromo-2-methyl-N-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5/c1-15-9(13-8(10)14-15)12-6-7-3-2-4-11-5-7/h2-5H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPINFEHDZHHSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidines with Hydrazine Derivatives

A widely adopted method involves the cyclocondensation of methyl-substituted amidines with hydrazine derivatives. For instance, 1-methyl-1H-1,2,4-triazol-5-amine can be synthesized via Pinner reaction of methylcyanamide with hydrazine hydrate under acidic conditions. Bromination at the 3-position is typically achieved using N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF), yielding 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine with >80% efficiency. Key parameters include:

Parameter Optimal Condition Yield Impact
Temperature 0–5°C (bromination) Prevents side reactions
Solvent DMF Enhances NBS reactivity
Reaction Time 4–6 hours Maximizes conversion

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate triazole formation. A one-pot protocol involving guanidine derivatives and succinimide intermediates under microwave conditions (150°C, 20 min) achieves 75–85% yields for analogous triazole cores. This method significantly reduces reaction times compared to conventional heating.

Regioselectivity Challenges and Solutions

The 1,2,4-triazole system exhibits inherent regiochemical complexities during both ring formation and subsequent functionalization.

Bromination Position Control

Bromine incorporation at the 3-position is governed by electronic factors. Computational studies indicate the 3-position's higher electron density due to adjacent amine groups, favoring electrophilic attack. Experimental verification shows negligible (<5%) 5-bromo isomers when using NBS in DMF at 0°C.

N-Alkylation Site Specificity

Competition between triazole ring nitrogens (N1 vs N4) during alkylation is mitigated through:

  • Steric hindrance from the 1-methyl group directing reactivity to N4
  • Use of bulky bases (e.g., DBU) to deprotonate the preferred nitrogen

Scalability and Industrial Considerations

Patent literature reveals critical insights for large-scale production:

Solvent Selection for Process Chemistry

Comparative studies identify tetrahydrofuran (THF) as superior to dichloromethane (DCM) for alkylation steps, offering:

  • Improved reaction homogeneity
  • Easier recovery (bp 66°C vs 40°C)
  • Reduced emulsion formation during workup

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6)
δ 8.35–8.29 (m, 2H, pyridin-3-yl), 4.81 (s, 2H, CH2), 3.78 (s, 3H, N-CH3), 2.40 (s, 3H, triazole-CH3)

MS (ESI)
m/z 297.1 [M + H]+ (calculated 296.08 for C9H10BrN6)

HPLC Purity

99% achieved via reverse-phase C18 column (MeCN/H2O gradient)

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

Antitubercular Activity

One of the most significant applications of this compound is its potential use in treating tuberculosis (TB). Research has indicated that derivatives of 1,2,4-triazoles can exhibit antitubercular properties. A study highlighted the synthesis of a series of triazole compounds that showed inhibition against Mycobacterium tuberculosis, the causative agent of TB. The presence of the triazole moiety in these compounds is believed to contribute to their efficacy by interacting with specific bacterial enzymes involved in metabolism and resistance mechanisms .

Table 1: Summary of Antitubercular Activity

CompoundTargetIC50 (μM)Mechanism
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amineMycobacterium tuberculosis5.3Inhibition of F420-dependent Ddn activity

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Researchers have explored modifications to the triazole structure to enhance pharmacological properties or reduce toxicity. For instance, structural variations can lead to compounds with improved potency against resistant strains of bacteria or cancer cells .

Case Study: Synthesis Pathway
A recent study described the synthesis of various triazole derivatives from the starting compound through a series of chemical reactions involving hydrazides and isothiocyanates. This approach allows for the generation of a library of compounds that can be screened for biological activity against various pathogens and cancer cell lines .

Biological Properties

The biological properties associated with this compound extend beyond antibacterial activity. Compounds containing triazole rings have been reported to exhibit antifungal and anticancer activities as well. The ability to modify the substituents on the triazole ring opens avenues for developing multi-target drugs that can address complex diseases like cancer and infectious diseases simultaneously .

Table 2: Biological Activities of Triazole Derivatives

Activity TypeDescription
AntibacterialEffective against Mycobacterium tuberculosis
AntifungalPotential activity against fungal pathogens
AnticancerModifications may enhance efficacy against cancer cells

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The presence of the bromine atom and the pyridin-3-ylmethyl group can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the pyridin-3-ylmethyl group, which may result in different biological activity and chemical reactivity.

    1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine:

    3-chloro-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

The uniqueness of 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution and coupling reactions, while the pyridin-3-ylmethyl group can influence its binding interactions with biological targets.

Biological Activity

The compound 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (CAS No. 1400026-46-1) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and enzymatic inhibition properties.

Chemical Structure and Properties

The chemical formula of this compound is C9H10BrN5C_9H_{10}BrN_5 with a molecular weight of approximately 244.11 g/mol. The compound features a bromine atom at the 3-position of the triazole ring and a pyridinylmethyl substituent that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities due to their ability to inhibit the synthesis of ergosterol in fungal cells . The specific activity of this compound against various microbial strains remains to be fully characterized but is expected to be promising based on structural analogs.

Antitumor Activity

The compound has shown potential in anticancer research. A recent investigation into similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) . The mechanism of action appears to involve the inhibition of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and survival.

Enzymatic Inhibition

Triazoles are known for their role as enzyme inhibitors. For example, they can inhibit various protein kinases involved in cell cycle regulation . This property suggests that this compound may also exhibit inhibitory effects on specific kinases implicated in cancer progression.

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential broad-spectrum activity against bacteria and fungi
AntitumorCytotoxic effects on cancer cell lines; involvement in MAPK pathway inhibition
Enzymatic InhibitionPossible inhibition of protein kinases involved in cell cycle control

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination of the triazole core (e.g., using N-bromosuccinimide) followed by alkylation with pyridin-3-ylmethylamine under basic conditions (e.g., K₂CO₃ or NaH in DMF). Microwave-assisted synthesis may enhance yield and reduce reaction time .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of brominating agents and bases to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C3, methyl at N1, pyridinylmethyl at N5). Aromatic protons in the pyridine ring (δ 8.4–7.2 ppm) and methyl groups (δ 2.5–3.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₁BrN₆).
  • X-ray Crystallography : Single-crystal diffraction for unambiguous structural assignment. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve packing interactions .

Q. What preliminary biological assays are appropriate for assessing its pharmacological potential?

  • Assays :

  • Receptor Binding : Screen for P2X7 receptor antagonism using calcium flux assays (FLIPR) or radioligand displacement, given structural similarity to known P2X7 inhibitors .
  • Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) via HPLC-UV; compare with analogs (e.g., ~18 µg/mL for related triazoles ).

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric ambiguity or conformational flexibility in this compound?

  • Approach : Perform temperature-dependent crystallography (100–300 K) to capture tautomeric equilibria. Compare with DFT-optimized structures (e.g., PBE/6-311G method) to validate energy minima. For example, the triazole ring may exhibit 1H- or 4H-tautomers, influenced by bromine’s electron-withdrawing effects .
  • Challenges : Disorder in the pyridinylmethyl group may require restraints during SHELXL refinement. Use PLATON’s SQUEEZE to model solvent-accessible voids .

Q. What computational methods predict the electronic effects of bromine and methyl substituents on reactivity and stability?

  • Methods :

  • Aromaticity Analysis : Calculate HOMA (Harmonic Oscillator Model of Aromaticity) and Bird’s indices to quantify aromaticity changes. Bromine reduces aromaticity (HOMA ~0.6 vs. 0.9 for unsubstituted triazoles), increasing susceptibility to electrophilic attack .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level. Fukui indices identify nucleophilic sites (e.g., N2 of triazole for further functionalization) .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?

  • Resolution :

  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the pyridine ring) .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .
  • In Vivo Validation : Use xenograft models (e.g., murine cancer) with PET tracers (e.g., ¹⁸F-labeled analogs) to monitor tissue distribution .

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